molecular formula C20H21ClFNO3S B1425194 5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate CAS No. 1056459-37-0

5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate

Cat. No. B1425194
CAS RN: 1056459-37-0
M. Wt: 409.9 g/mol
InChI Key: QQRQUTSPQINSKG-UHFFFAOYSA-N
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Description

5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate is a useful research compound. Its molecular formula is C20H21ClFNO3S and its molecular weight is 409.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

The diazine alkaloid scaffold, which is a part of the compound’s structure, is known for its wide range of pharmacological applications, including anticancer properties. Diazines are reported to exhibit activities against various cancers, acting as antimetabolites and tyrosine kinase inhibitors . The compound’s structure could be explored for its potential efficacy in inhibiting cancer cell growth and proliferation.

Antimicrobial and Antifungal Activities

Pyrimidine derivatives, which share structural similarities with the compound , have been reported to possess antimicrobial and antifungal activities . This suggests that the compound could be researched for its potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Cardiovascular Therapeutics

The compound’s structural features suggest potential applications in cardiovascular therapeutics. Pyrimidine-based drugs have been used to treat conditions such as hypertension and coronary heart disease . Research into this compound could focus on its ability to act as a cardiovascular agent, possibly offering new treatments for heart-related ailments.

Neuroprotection and Ocular Therapies

Given the compound’s structural complexity, it may have applications in neuroprotection and ocular therapies. Pyrimidine derivatives have been found to offer vascular relaxation for the ocular ciliary artery and neuroprotection for retinal ganglion cells . This compound could be investigated for its potential to protect neurons and treat eye diseases.

Antidiabetic and Metabolic Disorder Treatments

The compound could be explored for its potential role in treating metabolic disorders, including diabetes. Pyrimidine derivatives have been used as DPP-IV inhibitors and in the treatment of diabetes . Research could be directed towards understanding how this compound affects glucose metabolism and insulin regulation.

Anti-Inflammatory and Analgesic Effects

The compound’s structure is indicative of possible anti-inflammatory and analgesic effects. Pyrimidine derivatives have been known to exhibit these activities, suggesting that the compound could be studied for its potential to reduce inflammation and alleviate pain .

properties

IUPAC Name

[5-[5-chloro-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFNO3S/c1-13(24)26-19-11-14-12-23(10-8-18(14)27-19)20(17(25)7-4-9-21)15-5-2-3-6-16(15)22/h2-3,5-6,11,20H,4,7-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRQUTSPQINSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate

CAS RN

1056459-37-0
Record name DE(cyclopropyl)-chlorobutyryl prasugrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1056459370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DE(CYCLOPROPYL)-CHLOROBUTYRYL PRASUGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHG6UF3TXO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
Reactant of Route 2
Reactant of Route 2
5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
Reactant of Route 3
Reactant of Route 3
5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
Reactant of Route 4
Reactant of Route 4
5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
Reactant of Route 5
5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
Reactant of Route 6
Reactant of Route 6
5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate

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